2-[(Difluoromethyl)sulfanyl]-1-pyridiniumolate
Overview
Description
2-[(Difluoromethyl)sulfanyl]-1-pyridiniumolate is a chemical compound with the molecular formula C6H5F2NOS and a molecular weight of 177.17 g/mol It is characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to a pyridiniumolate structure
Mechanism of Action
Target of Action
The primary target of 2-[(Difluoromethyl)sulfanyl]-1-pyridiniumolate is Methionine–tRNA ligase . This enzyme plays a crucial role in protein synthesis by catalyzing the attachment of methionine to its cognate tRNA molecule .
Mode of Action
It is believed to interact with methionine–trna ligase, potentially altering its function
Biochemical Pathways
Given its target, it may influence the protein synthesis pathway, particularly the process of tRNA aminoacylation . More research is required to fully understand the downstream effects of this interaction.
Result of Action
Given its target, it may influence protein synthesis, potentially leading to changes in cellular function
Preparation Methods
The synthesis of 2-[(Difluoromethyl)sulfanyl]-1-pyridiniumolate typically involves the following steps:
Reaction Conditions: The reaction conditions for difluoromethylation are generally mild and can be carried out under both stoichiometric and catalytic modes.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
2-[(Difluoromethyl)sulfanyl]-1-pyridiniumolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(Difluoromethyl)sulfanyl]-1-pyridiniumolate has several scientific research applications:
Comparison with Similar Compounds
2-[(Difluoromethyl)sulfanyl]-1-pyridiniumolate can be compared with other difluoromethylated compounds:
Similar Compounds: Examples include difluoromethylated pyridines, thiophenes, and benzenes.
Uniqueness: The presence of both a difluoromethyl and a sulfanyl group in the same molecule provides unique reactivity and potential for diverse applications.
Properties
IUPAC Name |
2-(difluoromethylsulfanyl)-1-oxidopyridin-1-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NOS/c7-6(8)11-5-3-1-2-4-9(5)10/h1-4,6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNWPPCZUQNIHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)SC(F)F)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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